molecular formula C9H10N2O5 B12836103 4-Amino-5-hydroxy-2-nitrobenzoic acid ethyl ester

4-Amino-5-hydroxy-2-nitrobenzoic acid ethyl ester

Cat. No.: B12836103
M. Wt: 226.19 g/mol
InChI Key: VQWVTUDKHQZFNL-UHFFFAOYSA-N
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Description

4-Amino-5-hydroxy-2-nitrobenzoic acid ethyl ester is an organic compound that belongs to the class of nitrobenzoic acid derivatives It is characterized by the presence of an amino group, a hydroxyl group, and a nitro group attached to a benzoic acid ethyl ester backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-hydroxy-2-nitrobenzoic acid ethyl ester typically involves the nitration of a suitable benzoic acid derivative followed by esterification. One common method is the nitration of 4-Amino-5-hydroxybenzoic acid using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then esterified using ethanol in the presence of a catalyst such as sulfuric acid to yield the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The nitration and esterification steps are optimized for large-scale production, with careful control of reaction parameters such as temperature, concentration, and reaction time to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-hydroxy-2-nitrobenzoic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄).

    Substitution: Alkyl halides (R-X) in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of 4-Amino-5-oxo-2-nitrobenzoic acid ethyl ester.

    Reduction: Formation of 4,5-Diamino-2-nitrobenzoic acid ethyl ester.

    Substitution: Formation of various substituted benzoic acid ethyl esters depending on the substituent introduced.

Scientific Research Applications

4-Amino-5-hydroxy-2-nitrobenzoic acid ethyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-5-hydroxy-2-nitrobenzoic acid ethyl ester involves its interaction with specific molecular targets and pathways. For example, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amino and hydroxyl groups can also participate in hydrogen bonding and other interactions with enzymes and receptors, modulating their activities.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2-ethoxy-5-nitrobenzoic acid methyl ester
  • 4-Amino-5-hydroxy-2-nitrobenzoic acid methyl ester
  • 4-Amino-5-hydroxy-3-nitrobenzoic acid ethyl ester

Uniqueness

4-Amino-5-hydroxy-2-nitrobenzoic acid ethyl ester is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles with biological targets, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H10N2O5

Molecular Weight

226.19 g/mol

IUPAC Name

ethyl 4-amino-5-hydroxy-2-nitrobenzoate

InChI

InChI=1S/C9H10N2O5/c1-2-16-9(13)5-3-8(12)6(10)4-7(5)11(14)15/h3-4,12H,2,10H2,1H3

InChI Key

VQWVTUDKHQZFNL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1[N+](=O)[O-])N)O

Origin of Product

United States

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